(S)-2-aminopropanamide hydrochloride chemical properties
(S)-2-aminopropanamide hydrochloride chemical properties
An In-depth Technical Guide to (S)-2-aminopropanamide Hydrochloride
Introduction
(S)-2-aminopropanamide hydrochloride, also known as L-Alaninamide hydrochloride, is a chemical compound frequently utilized as a biochemical reagent in life sciences research.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in research, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-2-aminopropanamide hydrochloride are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Citation(s) |
| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [5] |
| Synonyms | L-Alaninamide hydrochloride, (S)-2-Aminopropionamide hydrochloride | [5][6] |
| CAS Number | 33208-99-0 | [5][6] |
| Molecular Formula | C₃H₉ClN₂O | [5][7] |
| Molecular Weight | 124.57 g/mol | [5][7] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% - 97.0% | [1][6] |
| Exact Mass | 124.0403406 g/mol | [5][7] |
| Monoisotopic Mass | 124.0403406 g/mol | [5][7] |
| Topological Polar Surface Area | 69.1 Ų | [5][7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 1 | [7] |
Spectral and Safety Data
Spectral Information
Spectral data is crucial for the identification and characterization of (S)-2-aminopropanamide hydrochloride.
| Data Type | Source Information | Citation(s) |
| ¹³C NMR Spectra | Available from Sigma-Aldrich Co. LLC. | [5] |
| FTIR Spectra | Technique: KBr WAFER. | [8] |
Safety and Hazard Information
(S)-2-aminopropanamide hydrochloride has the following GHS hazard classifications based on aggregated data.
| Hazard Statement | Description | Citation(s) |
| H315 | Causes skin irritation | [5][9] |
| H319 | Causes serious eye irritation | [5][9] |
| H335 | May cause respiratory irritation | [5][9] |
Note: One source indicates that this chemical does not meet GHS hazard criteria in 83.3% of reports.[5]
Experimental Protocols
Synthesis of (S)-2-aminopropanamide hydrochloride
The following is a general procedure for the synthesis of L-alaninamide hydrochloride, adapted from a method for its enantiomer.[10]
Materials:
-
Boc-L-alanine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Concentrated ammonium (B1175870) hydroxide (B78521) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Saturated hydrochloric acid/dioxane solution
-
Ether
Procedure:
-
Dissolve Boc-L-alanine in anhydrous THF.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of ethyl chloroformate while stirring in a cold bath (e.g., carbon tetrachloride/dry ice). Maintain stirring for approximately 30 minutes.
-
Add concentrated ammonium hydroxide solution and allow the reaction mixture to stand overnight in a refrigerator.
-
Remove the solvent by vacuum evaporation. Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer with a saturated sodium carbonate solution and then with water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Filter to remove the desiccant and evaporate the solvent to obtain the crude product.
-
Treat the crude product with a saturated hydrochloric acid/dioxane solution for 1 hour at room temperature.
-
Remove the dioxane by vacuum evaporation.
-
Dissolve the residue in a minimal amount of methanol and precipitate the final product, (S)-2-aminopropanamide hydrochloride, by adding ether.
Caption: Synthesis workflow for (S)-2-aminopropanamide hydrochloride.
Biological Role and Applications
(S)-2-aminopropanamide hydrochloride is primarily used as a biochemical reagent in life science research.[1][2][3][4] It can serve as a building block or an intermediate in the synthesis of more complex organic molecules and biological materials.[1] Its utility stems from the presence of both an amino group and an amide group, making it a versatile component in peptide synthesis and other biochemical preparations.
Caption: Role of (S)-2-aminopropanamide hydrochloride in Research.
References
- 1. L-Alaninamide hydrochloride | CAS#:33208-99-0 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-2-aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-Aminopropanamide hydrochloride | CymitQuimica [cymitquimica.com]
- 7. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. (2R)-2-Aminopropanamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
